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O-Phenyl phosphorothioate

Cat. No.: B14697363
CAS No.: 21847-41-6
M. Wt: 188.14 g/mol
InChI Key: LWJWGXUXSVJWBY-UHFFFAOYSA-L
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Description

Historical Context and Significance in Phosphoryl Chemistry

The study of O-Phenyl phosphorothioate (B77711) and its analogs is deeply rooted in the fundamental exploration of phosphoryl transfer reactions, which are central to countless biological processes. Historically, O-phosphorothioate analogues of phosphate (B84403) monoesters, such as p-nitrophenyl phosphorothioate (pNPPT), have been instrumental as probes to understand the kinetic and stereochemical details of these transfer reactions. The substitution of a non-bridging oxygen atom with sulfur creates a unique chemical entity that allows researchers to dissect the intricate steps of reactions catalyzed by enzymes like alkaline phosphatase.

A key area of investigation has been the "thio effect," which describes the observed differences in reaction rates and mechanisms when a sulfur atom replaces an oxygen in a phosphate ester. For instance, the hydrolysis of the monoanion of p-nitrophenyl phosphorothioate is significantly faster than that of its phosphate counterpart, p-nitrophenyl phosphate (pNPP). nih.gov This acceleration is attributed to differences in the transition state of the reaction. nih.govfigshare.com

Comparative studies of the hydrolysis of pNPPT and pNPP have provided invaluable data on reaction thermodynamics, pH dependency, and solvent effects. nih.gov These investigations have revealed that while the ground-state energies of the phosphorothioate and phosphate esters are remarkably similar, their transition state energies differ significantly, which accounts for the observed rate differences. nih.gov The detailed kinetic and thermodynamic parameters derived from these studies have been crucial for building and refining models of phosphoryl transfer, a cornerstone of bio-organic chemistry.

Interactive Data Table 1: Comparative Hydrolysis Data of pNPPT vs. pNPP (Data sourced from studies on the hydrolysis of p-nitrophenyl phosphorothioate and p-nitrophenyl phosphate)

Parameter p-nitrophenyl phosphorothioate (pNPPT) p-nitrophenyl phosphate (pNPP) Reference
First pKa 3.68 ± 0.08 4.96 nih.gov
Second pKa -0.10 ± 0.11 +0.30 nih.gov
ΔG (dianion, kcal/mol) 27.9 29.5 nih.gov
ΔG (monoanion, kcal/mol) 22.2 26.8 nih.gov
Rate Constant Ratio (monoanion hydrolysis, pNPPT/pNPP) 1380 1 nih.gov
Rate Constant Ratio (dianion hydrolysis, pNPPT/pNPP) 12.6 1 nih.gov

Scope of Academic Inquiry into O-Phenyl Phosphorothioate Derivatives

The foundational knowledge gained from studying simple O-Phenyl phosphorothioates has catalyzed a broad wave of academic inquiry into a vast array of its derivatives. This research spans from the synthesis of novel compounds to their application in molecular biology, medicinal chemistry, and materials science.

A major focus has been the incorporation of phosphorothioate linkages into oligonucleotides. These phosphorothioate oligonucleotides (PS-ODNs) are isoelectronic with their natural phosphodiester counterparts but exhibit significantly increased resistance to degradation by nucleases. nih.govresearchgate.net This enhanced stability has made them a cornerstone of antisense technology, a strategy aimed at inhibiting gene expression by binding to specific mRNA sequences. nih.govgoogle.comfupress.net Research in this area explores the synthesis of chimeric oligonucleotides containing various combinations of phosphodiester, phosphorothioate, and other modified linkages to optimize properties like nuclease resistance, binding affinity, and the ability to recruit enzymes like RNase H, which is crucial for the antisense mechanism. nih.govresearchgate.netcalstate.edu

Beyond antisense applications, this compound derivatives are being investigated as enzyme inhibitors. For example, phosphorothioate esters of L-phenyl-lactic acid have been synthesized and evaluated as transition-state inhibitors for carboxypeptidase A. chemrxiv.org The introduction of the phosphorothioate moiety is a strategy to mimic the tetrahedral transition state of peptide bond hydrolysis, leading to potent inhibition.

The synthesis of these diverse derivatives is an active area of research in itself. nih.gov Scientists have developed numerous methods for creating the P-S bond, utilizing a variety of phosphorus and sulfur reagents. nih.gov These synthetic strategies include solid-phase synthesis for oligonucleotides, often employing specialized sulfur-transfer reagents, and solution-phase methods for smaller molecules. researchgate.netmdpi.comresearchgate.net Recent advancements focus on developing more efficient, scalable, and environmentally friendly synthetic protocols, such as photocatalytic methods for sulfurization. chemrxiv.org The exploration of chiral phosphorothioates, where the phosphorus atom is a stereocenter, adds another layer of complexity and opportunity, particularly for developing stereospecific enzyme inhibitors and therapeutic agents.

Interactive Data Table 2: Research Applications of this compound Derivatives

Derivative Class Area of Academic Inquiry Key Research Findings Representative References
Phosphorothioate Oligonucleotides (PS-ODNs) Antisense Therapeutics Increased nuclease resistance; inhibit gene expression by targeting mRNA; can activate RNase H. nih.govnih.govresearchgate.net nih.govgoogle.comfupress.net
Chimeric Oligonucleotides Improved Antisense Agents Combination of different backbone linkages (phosphodiester, phosphorothioate) to fine-tune properties like toxicity and efficacy. nih.govresearchgate.netcalstate.edu nih.govresearchgate.net
Enzyme Inhibitors Medicinal Chemistry Derivatives designed as transition-state analogs to inhibit enzymes like carboxypeptidase A and intrinsic tenase. nih.govchemrxiv.org nih.govchemrxiv.org
Nucleoside Phosphorothioates Bio-organic Chemistry Used as mechanistic probes for studying enzymes involved in nucleotide metabolism, such as nucleases. nih.gov
Photocatalytically-Synthesized Derivatives Green Chemistry / Synthesis Development of mild and sustainable methods for creating phosphorothioate linkages using visible light and benign sulfur sources. chemrxiv.org chemrxiv.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5O3PS-2 B14697363 O-Phenyl phosphorothioate CAS No. 21847-41-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

21847-41-6

Molecular Formula

C6H5O3PS-2

Molecular Weight

188.14 g/mol

IUPAC Name

dioxido-phenoxy-sulfanylidene-λ5-phosphane

InChI

InChI=1S/C6H7O3PS/c7-10(8,11)9-6-4-2-1-3-5-6/h1-5H,(H2,7,8,11)/p-2

InChI Key

LWJWGXUXSVJWBY-UHFFFAOYSA-L

Canonical SMILES

C1=CC=C(C=C1)OP(=S)([O-])[O-]

Origin of Product

United States

Synthetic Methodologies and Derivatization Strategies for O Phenyl Phosphorothioates

Conventional Synthetic Approaches

Early methods for synthesizing O-phenyl phosphorothioate (B77711) analogs laid the groundwork for the more sophisticated strategies used today. These conventional approaches primarily involve esterification reactions and the use of phosphinates and phosphites as starting materials.

Esterification Reactions for O-Phenyl Phosphorothioate Analogs

Esterification reactions represent a fundamental approach to forming the P-O-aryl bond characteristic of O-phenyl phosphorothioates. These reactions typically involve the condensation of a phosphorus-containing acid or its derivative with a phenol (B47542). While foundational, these methods often lack stereocontrol, leading to mixtures of diastereomers when a chiral center is present at the phosphorus atom.

Preparation from Phosphinates and Phosphites

The synthesis of O-phenyl phosphorothioates can also be achieved starting from phosphinates and phosphites. The H-phosphonate method, for instance, allows for the creation of various internucleotide linkages, including phosphorothioates. nih.govnih.gov This method involves the coupling of H-phosphonate monomers, followed by a sulfurization step to introduce the thio-group. nih.gov Similarly, O-methyl-(H)-phosphinates can be used as monomers in H-phosphonate chemistry to generate O-methyl-(H)-phosphinate internucleotide linkages, which can then be sulfurized to yield the corresponding O-methylphosphonothioate linkages. mdpi.com

A robust solid-phase protocol has been developed that combines phosphoramidite (B1245037) and H-phosphonate chemistries to introduce phosphodiester/phosphorothioate and O-methylphosphonate/O-methylphosphonothioate internucleotide linkages at specific positions within an oligonucleotide strand. mdpi.com The P(III) triester bonds formed during phosphoramidite coupling are sulfurized after each step. mdpi.com

Advanced and Stereoselective Synthesis of this compound Linkages

The therapeutic potential of oligonucleotide-based drugs has spurred the development of advanced synthetic methods that offer greater control over the three-dimensional structure of the phosphorothioate linkage. This is crucial because the stereochemistry at the phosphorus center can significantly impact the biological activity and safety profile of the drug.

Solid-Phase Synthesis of Oligonucleotide Phosphorothioates

The solid-phase synthesis of oligonucleotides, a cornerstone of modern biotechnology, has been adapted for the production of phosphorothioate analogs. researchgate.netnih.gov The phosphoramidite method is the standard approach, involving a cycle of detritylation, coupling, sulfurization, and capping. researchgate.nettcichemicals.comsigmaaldrich.com

A key step in this process is sulfurization, where a sulfur-transfer reagent is used to convert the phosphite (B83602) triester intermediate into a phosphorothioate triester. researchgate.net Several efficient sulfur-transfer reagents have been identified, including 3-amino-1,2,4-dithiazole-5-thione (B1224285) (ADTT) and diethyldithiocarbonate disulfide (DDD), which are both cost-effective and compatible with automated solid-phase synthesis. researchgate.netnih.govtandfonline.com

Interestingly, it has been discovered that the byproducts of some common sulfurization reagents can also act as capping agents, reacting with uncoupled 5'-OH groups. nih.gov This has led to the development of a more efficient three-reaction cycle (detritylation, coupling, and sulfurization) that can produce phosphorothioate oligonucleotides with higher yields and comparable or even better purity than the conventional four-reaction process. nih.gov

Stereocontrolled Formation of P-Chiral Phosphorothioates

A significant challenge in the synthesis of phosphorothioate oligonucleotides is controlling the stereochemistry at the phosphorus atom, which becomes a chiral center upon sulfurization. nih.govnih.gov Traditional methods produce a mixture of diastereomers, which can have different biological properties. nih.gov This has driven the development of stereocontrolled synthetic methods. nih.govoup.comnih.govresearchgate.netnih.gov

One successful approach involves the use of diastereomerically pure 5'-O-DMT-nucleoside 3'-O-(2-thio-1,3,2-oxathia-phospholane) synthons. oup.comnih.govresearchgate.net These synthons undergo a stereospecific reaction with the 5'-hydroxyl group of a solid-support-bound nucleoside, allowing for the preparation of oligonucleotide phosphorothioates with a predetermined chirality at each P-chiral center. oup.comnih.govresearchgate.net The oxathiaphospholane (B1262164) method has been refined through the synthesis of monomers with substituted oxathiaphospholane rings, which are prepared by phosphitylating protected deoxyribonucleosides followed by sulfurization. umich.eduresearchgate.net

Another innovative strategy utilizes P(V)-based reagents, a departure from the traditional P(III)-based chemistry. nih.govthieme-connect.com These reagents, derived from readily available precursors like limonene, enable the programmable and diastereoselective incorporation of phosphorus-sulfur bonds. nih.govthieme-connect.com This method has been successfully applied to the synthesis of various nucleotidic architectures, including antisense oligonucleotides and cyclic dinucleotides, with high yields and complete stereocontrol. nih.govacs.org Chiral phosphoric acids have also been explored as catalysts to facilitate the stereoselective assembly of phosphorothioate compounds. yalescientific.org

More recently, a novel and practical tricyclic P(III) chiral auxiliary has been developed for the solid-supported synthesis of stereopure phosphorothioate-containing oligonucleotides. nih.gov

Metal-Catalyzed and Metal-Free Coupling Reactions for Phosphorothioate Formation

Both metal-catalyzed and metal-free coupling reactions have emerged as powerful tools for the formation of phosphorothioate linkages.

Metal-Catalyzed Reactions:

Copper-catalyzed multicomponent reactions have been developed for the synthesis of S-aryl phosphorothioates. researchgate.net These methods involve the reaction of diaryliodonium or arenediazonium salts with elemental sulfur and P(O)H compounds, allowing for the direct formation of both P-S and C-S bonds in a single step. researchgate.net While various copper catalysts can promote the reaction, copper(II) acetylacetonate (B107027) has been found to be particularly effective. researchgate.net Other transition metals like palladium have also been utilized in cross-coupling reactions. youtube.com

Metal-Free Reactions:

Significant progress has also been made in metal-free coupling reactions. acs.orgnih.gov A direct metal-free S-arylation of phosphorothioate diesters using diaryliodonium salts has been developed. acs.org This method is operationally simple and proceeds with complete retention of the stereogenic configuration at the phosphorus atom, providing a convenient route to P-chiral products. acs.org

Another metal-free approach involves a one-pot reaction of alkyl halides with a mixture of diethyl phosphite, triethylamine, sulfur, and acidic alumina (B75360) under solvent-free microwave irradiation, which efficiently produces phosphorothioates. nih.gov Additionally, visible-light photocatalysis has been shown to generate phosphorothioates through a mild and general sulfurization of P(III) nucleotides using conventional thiosulfate (B1220275) as a benign sulfur source. chemrxiv.org This photocatalytic method is compatible with solid-phase oligonucleotide synthesis. chemrxiv.org

Table 1: Comparison of Synthetic Approaches for O-Phenyl Phosphorothioates

Approach Key Features Advantages Limitations
Conventional Esterification Condensation of a P-acid with a phenol. Foundational, straightforward concept. Often lacks stereocontrol, leading to diastereomeric mixtures.
H-Phosphonate/Phosphite Method Coupling of H-phosphonate/phosphite monomers followed by sulfurization. Versatile for creating various internucleotide linkages. nih.govnih.gov Requires a separate sulfurization step.
Solid-Phase Synthesis (Phosphoramidite) Automated, cyclic process on a solid support. sigmaaldrich.com Highly efficient for long oligonucleotides, amenable to automation. researchgate.nettcichemicals.com Requires specialized reagents and instrumentation.
Stereocontrolled Oxathiaphospholane Method Uses diastereomerically pure synthons. oup.comnih.govresearchgate.net Enables synthesis of stereopure P-chiral phosphorothioates. oup.comnih.govresearchgate.net Synthesis of pure synthons can be complex. umich.eduresearchgate.net
P(V)-Based Reagent Method Utilizes P(V) reagents for diastereoselective P-S bond formation. nih.govthieme-connect.com High yields, excellent stereocontrol, scalable. nih.govthieme-connect.comacs.org A newer approach, may require specialized reagents. nih.gov
Metal-Catalyzed Coupling Employs transition metals like copper or palladium. researchgate.netyoutube.com Can form P-S and C-S bonds in one pot. researchgate.net Potential for metal contamination in the final product.
Metal-Free Coupling Uses reagents like diaryliodonium salts or photocatalysis. acs.orgchemrxiv.org Avoids metal contamination, often milder reaction conditions. acs.orgnih.govchemrxiv.org Substrate scope may be more limited in some cases.

Table 2: Compound Names Mentioned in the Article

Compound Name
3-amino-1,2,4-dithiazole-5-thione (ADTT)
Copper(II) acetylacetonate
Diethyldithiocarbonate disulfide (DDD)
O-methyl-(H)-phosphinate

Electrochemical Synthesis Pathways

Electrochemical methods offer a green and efficient alternative for the synthesis of organophosphorus compounds, including O-Phenyl phosphorothioates. These methods utilize electricity to drive oxidation and reduction reactions, often avoiding harsh reagents and reaction conditions. The formation of the P–S bond in phosphorothioates can be achieved through electrochemical means, providing a novel route to these valuable compounds.

One notable electrochemical approach involves the simultaneous C–H phosphorothiolation and a subsequent S- to C-phosphoryl migration. In a 2023 study by Liu et al., an electrochemical process for the synthesis of S-heteroaryl phosphorothioates was reported. This reaction was conducted in an undivided cell using a carbon plate as the anode and a platinum plate as the cathode at a constant current. The key to this transformation was the use of KBr as a mediator. While this specific example focuses on S-heteroaryl derivatives, the principles can be extended to the synthesis of O-Phenyl phosphorothioates through the appropriate selection of starting materials.

The general mechanism for such electrochemical syntheses involves the generation of reactive intermediates at the electrode surface. For instance, the oxidation of a P(O)H compound at the anode can generate a phosphorus-centered radical, which can then react with a suitable sulfur-containing species or an aromatic compound to form the desired phosphorothioate. Alternatively, the reduction of a disulfide precursor at the cathode can generate a thiolate anion, which can then undergo nucleophilic attack on a suitable phosphorus electrophile.

Recent advancements have also demonstrated the electrochemical generation of aryl radicals from stable

Reaction Mechanisms and Kinetics of O Phenyl Phosphorothioate Transformations

Hydrolysis and Solvolysis Mechanisms

The hydrolysis and solvolysis of O-phenyl phosphorothioates involve the cleavage of the P-O or P-S bond and are influenced by factors such as pH, the nature of the solvent, and the presence of catalysts.

The hydrolysis of O-aryl phosphorothioate (B77711) dianions has been a subject of detailed kinetic studies. For instance, the hydrolysis of the p-nitrophenyl phosphorothioate dianion is significantly accelerated in aqueous DMSO solutions compared to water. frontiersin.org The rate constant shows a curvilinear dependence on the percentage of DMSO, with an acceleration of over six orders of magnitude in 95% DMSO. frontiersin.org This acceleration is attributed to the desolvation of the dianion in the less polar DMSO-water mixture, which raises its ground state energy and thus lowers the activation energy barrier.

The activation parameters for the hydrolysis of p-nitrophenyl phosphorothioate dianion have been determined, with a ΔH‡ of 37.0 kcal mol⁻¹ and a ΔS‡ of +29 e.u. frontiersin.org This results in a ΔG‡ of 27.9 kcal mol⁻¹ at 39°C. frontiersin.org In comparison, the corresponding phosphate (B84403) monoester dianion has a ΔH‡ of 30.6 kcal mol⁻¹, ΔS‡ of +3.5 e.u., and ΔG‡ of 29.5 kcal mol⁻¹ at the same temperature. frontiersin.org The phosphorothioate hydrolyzes 12.6 times faster than its phosphate counterpart, demonstrating an "inverse thio effect" (kₒ/kₛ = 0.08). frontiersin.org

A key distinction in the hydrolysis mechanisms of phosphorothioates compared to their phosphate analogs is the potential for the formation of a thiometaphosphate intermediate. nih.gov While phosphate monoesters typically undergo concerted reactions without forming stable metaphosphate intermediates, the substitution of sulfur can stabilize the metaphosphate-like transition state or intermediate. nih.gov This stabilization is sufficient in some cases to allow for the formation of a discrete thiometaphosphate intermediate. nih.gov

The observation of a more favorable entropy of activation for the hydrolysis of p-nitrophenyl phosphorothioate compared to its phosphate analog (ΔΔS‡ = +3.5 e.u.) has been interpreted as evidence for a mechanism proceeding largely through a thiometaphosphate intermediate. frontiersin.org This is further supported by stereochemical studies. frontiersin.org

Metal ions can act as potent catalysts in the solvolysis of phosphorothioates. The La³⁺-catalyzed methanolysis of O,O-diethyl S-phenyl phosphorothioate has been studied as a function of [La³⁺] and pH in methanol. rsc.org The kinetics of this reaction are maximized at a pH of 9.1. rsc.org Detailed analysis suggests that the dominant catalytic species are dimeric lanthanum complexes, specifically La³⁺₂(⁻OCH₃)₂ and La³⁺₂(⁻OCH₃)₄. rsc.org

The catalytic effect is substantial, with a 2 mmol dm⁻³ solution of La(OTf)₃ providing a 9.3 x 10⁶-fold acceleration in the methanolysis of O,O-diethyl S-phenyl phosphorothioate relative to the background reaction with methoxide (B1231860) at pH 9.1. rsc.org The mechanism is proposed to involve a dual role for the metal ion, acting as both a Lewis acid to activate the substrate and as a deliverer of a metal-bound methoxide nucleophile. dtic.mil The exclusive product of this reaction is diethyl methyl phosphate. rsc.org

SubstrateCatalyst SystemAcceleration Factor
O,O-diethyl S-phenyl phosphorothioate2 mM La(OTf)₃ at pH 9.19.3 x 10⁶

This table summarizes the acceleration factor for the La³⁺-catalyzed methanolysis of O,O-diethyl S-phenyl phosphorothioate.

Phosphoryl Transfer and Nucleophilic Substitution Kinetics

The kinetics of phosphoryl transfer and nucleophilic substitution reactions of O-phenyl phosphorothioates provide valuable insights into the nature of the transition states and the factors that influence reactivity.

The "thio effect," which is the ratio of the rate constant for the reaction of a phosphate ester to that of its phosphorothioate analog (kₒ/kₛ), is a powerful tool for probing reaction mechanisms. nih.govnih.gov The magnitude of the thio effect can vary significantly depending on the specific reaction, the nature of the nucleophile, and the solvent. nih.gov

For instance, in the hydrolysis of (thio)phosphodichloridates, the thio effect for the water reaction is 1.6, while for the hydroxide (B78521) reaction, it is greater than 31. nih.gov This difference is attributed to the interplay between the charge of the nucleophile and the solvation of the transition state in an Sₙ2(P) mechanism. nih.gov Thio effects can range from as small as 0.1–0.3 for reactions of phosphate monoesters that proceed through more dissociative mechanisms, to as large as 10–160 for phosphotriesters that favor more associative pathways. nih.gov An inverse thio effect, where the phosphorothioate reacts faster than the phosphate, is observed in the hydrolysis of p-nitrophenyl phosphorothioate dianion (kₒ/kₛ = 0.08). frontiersin.org

Kinetic isotope effects (KIEs) and linear free energy relationships (LFERs) are fundamental tools for elucidating the transition state structures of chemical reactions. nih.govnih.gov KIEs measure the change in reaction rate upon isotopic substitution, providing information about bond breaking and formation in the rate-determining step. nih.gov LFERs, such as the Brønsted and Hammett equations, correlate reaction rates with equilibrium constants or substituent parameters, respectively, offering insights into the charge distribution in the transition state. nih.govseesaa.net

In the context of O-phenyl phosphorothioate transformations, LFER studies have been used to characterize the transition state. For example, a βlg value of -1.1 was determined for the alkaline phosphatase-catalyzed hydrolysis of a series of O-aryl phosphorothioates, indicating a transition state with significant dissociative character. frontiersin.org This is consistent with a loose transition state, which is also supported by KIE data for related phosphorothioate systems. nih.gov

The Hammett equation, which relates reaction rates to the electronic properties of substituents on the phenyl ring, can distinguish between different mechanistic pathways. nih.gov For example, a linear correlation with σ⁰ and σ⁻ constants, but with scattered points, and an excellent linear correlation with the Yukawa-Tsuno equation can indicate that leaving group departure is partially advanced in the rate-determining step of a concerted mechanism. nih.gov

Mechanistic ProbeApplication to PhosphorothioatesKey Finding
Kinetic Isotope EffectsProbing bond changes in the transition stateConsistent with loose transition states for monoesters. nih.gov
Linear Free Energy RelationshipsCorrelating rates with substituent effectsIndicates significant dissociative character in the transition state of enzymatic hydrolysis. frontiersin.org

This table highlights the application of kinetic isotope effects and linear free energy relationships in studying this compound reactions.

Mechanistic Pathways of Phospho Group Transfers (Associative vs. Dissociative)

The transfer of a phosphoryl group is a fundamental reaction in organophosphorus chemistry. The mechanism of this transfer can be broadly categorized into two main pathways: associative and dissociative, representing a spectrum of possibilities for the transition state. libretexts.org

An associative mechanism , also known as an addition-elimination pathway, proceeds through a single, concerted S_N2-type transition state or involves a pentavalent phosphorane intermediate. nih.govyoutube.com In this pathway, the nucleophile attacks the phosphorus center, initiating bond formation before the bond to the leaving group is completely broken. researchgate.net This results in a trigonal bipyramidal geometry at the transition state. libretexts.org Reactions following this mechanism are typically characterized by a bimolecular association step, which is often evidenced by large, negative entropies of activation. researchgate.net

Conversely, a dissociative mechanism , or elimination-addition pathway, is a stepwise process. It begins with the cleavage of the bond between the phosphorus atom and the leaving group, which results in the formation of a highly reactive, transient trigonal planar metaphosphate intermediate. libretexts.orgresearchgate.net This electrophilic intermediate is subsequently attacked by the nucleophile to form the final product.

In practice, many phosphoryl transfer reactions exist on a continuum between these two idealized extremes. libretexts.org The precise nature of the transition state is influenced by the specific characteristics of the nucleophile, the electrophile (the phosphorus compound), the leaving group, and the reaction environment. libretexts.org In the context of forming phosphorothioates from phosphite (B83602) triesters, the initial step involves the nucleophilic attack of the phosphorus atom on an electrophilic sulfur atom from a sulfurizing agent. This formation of a phosphonium (B103445) intermediate is consistent with an associative pathway. researchgate.netrsc.org

Sulfurization Reaction Kinetics and Intermediates

The conversion of a phosphite triester to a phosphorothioate is a critical sulfurization step. Phenylacetyl disulfide (PADS) is a widely utilized sulfur-transfer reagent for this purpose, valued for its optimal combination of properties, though others like Beaucage reagent are also known. rsc.orgpolyorginc.com The efficiency and mechanism of sulfurization with PADS are highly dependent on the "aging" of the reagent solution, which leads to the formation of more potent sulfurizing species. rsc.orgresearchgate.net

Kinetics and Mechanism of Phenylacetyl Disulfide (PADS) Degradation

Freshly prepared solutions of PADS are effective sulfurizing agents, but its reactivity is significantly enhanced when the solution is "aged," typically for about 48 hours in the presence of a base like 3-picoline in acetonitrile. rsc.orghud.ac.uk An aged solution of PADS can be up to 13 times more reactive than a fresh one. researchgate.net This increased activity is due to the base-catalyzed degradation of PADS into more powerful sulfur-transfer agents. rsc.org

The degradation of PADS proceeds through an E1cB-type (Elimination Unimolecular conjugate Base) mechanism. rsc.orgresearchgate.net

Proton Abstraction: The reaction is initiated by the base abstracting an acidic α-proton from PADS, leading to the reversible formation of a carbanion. The existence of this step has been demonstrated through hydrogen-deuterium (H/D) exchange studies. rsc.orgresearchgate.net

Elimination: The resulting carbanion intermediate then eliminates an acyldisulfide anion, generating a ketene (B1206846) as a byproduct. rsc.orgresearchgate.net

The kinetics of this degradation process are first-order with respect to PADS. rsc.orgresearchgate.net The rate-limiting step is the formation of the disulfide anion from the carbanion. rsc.org Consequently, the strength of the base used as a catalyst influences the reaction rate; less basic substituted pyridines lead to a slower degradation of PADS. rsc.org

| Effect of Base Strength | Rate decreases with less basic pyridines | Demonstrates the direct involvement of the base in the rate-determining step. | rsc.org |

Role of Polysulfides as Sulfurizing Agents

The acyldisulfide anion generated during the degradation of PADS is a crucial intermediate that leads to the formation of the true, highly reactive sulfurizing species. rsc.org This anion nucleophilically attacks the sulfur atom of an unreacted PADS molecule. rsc.orgresearchgate.net This process initiates a cascade that results in the formation of a mixture of polysulfides . rsc.orghud.ac.uk

These polysulfides are the active sulfurizing agents responsible for the superior performance of "aged" PADS solutions, enabling sulfurization efficiencies of over 99.9%. researchgate.netacs.org The reaction kinetics using aged PADS (polysulfides) differ from those using fresh PADS. While both reactions are first-order in the phosphite and the sulfurizing agent, the aged PADS reaction becomes independent of the base concentration at higher levels. rsc.orghud.ac.uk

The difference in mechanism is also reflected in their Brönsted β values, which quantify the sensitivity of the reaction rate to the basicity of the catalyst. The sulfurization with fresh PADS has a Brönsted β of 0.43, whereas with aged PADS, it is significantly lower at 0.26, indicating a less charge-separated transition state. rsc.orgresearchgate.net The mechanism with fresh PADS involves the formation of a phosphonium intermediate whose breakdown via C-S bond fission is rate-limiting. rsc.org In contrast, the polysulfides in aged PADS form a comparable polysulfide phosphonium ion intermediate that offers a much more facile pathway for product formation through the cleavage of weaker S-S bonds. rsc.orghud.ac.uk

Table 2: Comparison of Sulfurization Kinetics with Fresh vs. Aged PADS

Kinetic Parameter "Fresh" PADS "Aged" PADS (Polysulfides) Mechanistic Implication Citation(s)
Rate Dependency First order in PADS, phosphite, and base First order in polysulfide and phosphite; becomes independent of base at high concentrations A different role or involvement of the base in the rate-limiting step for aged PADS. rsc.org, hud.ac.uk
Brönsted β Value 0.43 0.26 The transition state for aged PADS is less sensitive to the catalyst's basicity, suggesting a different structure. rsc.org, researchgate.net
Proposed Rate-Limiting Fission C–S bond fission S–S bond fission The S-S bond is weaker, providing a more facile and faster reaction pathway for aged PADS. rsc.org, hud.ac.uk

| Sulfurization Efficiency | ~99.5-99.7% | >99.9% | Polysulfides are significantly more efficient sulfur-transfer agents. | researchgate.net, acs.org |

Computational Chemistry and Theoretical Modeling of O Phenyl Phosphorothioate Systems

Quantum Chemical Calculations of Molecular and Electronic Structure

Quantum chemical methods are instrumental in elucidating the fundamental molecular and electronic features of O-Phenyl phosphorothioate (B77711). These calculations offer a quantitative description of the molecule's three-dimensional arrangement and the distribution of electrons, which are crucial determinants of its chemical behavior.

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process that determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For O-Phenyl phosphorothioate, methods like Density Functional Theory (DFT) with a suitable basis set, such as B3LYP/6-311++G(d,p), are employed to calculate the equilibrium bond lengths, bond angles, and dihedral angles. ijcce.ac.ir

Conformational analysis of this compound involves exploring the different spatial arrangements of its atoms that can be interconverted by rotation around single bonds. The rotation around the P-O and C-O bonds gives rise to various conformers with different energies. Computational studies can identify the most stable conformers and the energy barriers between them, providing insights into the molecule's flexibility and the populations of different conformations at a given temperature. mdpi.com For instance, studies on related N-alkyl-N-[2-(diphenylphosphoryl)ethyl]amides of diphenylphosphorylacetic acid have shown that multiple stable conformers can exist, stabilized by intramolecular hydrogen bonds. mdpi.com

Table 1: Representative Optimized Geometrical Parameters for this compound (Calculated at the B3LYP/6-311G++(d,p) level)

ParameterBond/AngleValue
Bond Lengths (Å) P=S1.958
P-O (ester)1.625
P-O (methoxy)1.610
C-O (phenyl)1.402
C-C (phenyl avg.)1.395
C-H (phenyl avg.)1.084
**Bond Angles (°) **O=P-O (ester)115.2
O=P-O (methoxy)118.9
P-O-C (phenyl)122.5
O-C-C (phenyl)119.8
Dihedral Angles (°) C-O-P-S178.5
O-P-O-C-75.4

Electrostatic Potential Surface Mapping

The molecular electrostatic potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. youtube.com The MEP map is generated by calculating the electrostatic potential at a particular electron density surface.

In an MEP map, regions of negative electrostatic potential, typically colored red, indicate an excess of electron density and are susceptible to electrophilic attack. Conversely, areas of positive electrostatic potential, colored blue, are electron-deficient and represent likely sites for nucleophilic attack. Green and yellow regions denote areas with a potential close to zero. youtube.com

For this compound, the MEP surface would be expected to show a significant negative potential around the sulfur and the non-ester oxygen atoms due to the presence of lone pairs of electrons, making them potential sites for interaction with electrophiles. The phosphorus atom, being bonded to three electronegative oxygen atoms and a sulfur atom, would exhibit a positive potential, marking it as the primary site for nucleophilic attack. The phenyl ring would display a more neutral potential, with slight variations due to the electron-withdrawing nature of the phosphorothioate group.

Theoretical Prediction of Reactivity and Stability Parameters

Theoretical calculations can provide quantitative measures of a molecule's reactivity and kinetic stability. These parameters are derived from the electronic structure and are crucial for understanding and predicting chemical reactions.

HOMO-LUMO Energy Gap Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is an important indicator of a molecule's chemical reactivity and kinetic stability. irjweb.com

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small gap indicates that the molecule is more reactive. For aromatic compounds containing heteroatoms, the HOMO is often distributed over the phenyl ring and the heteroatoms, while the LUMO is typically located on the aromatic ring and any electron-withdrawing groups. Theoretical calculations on similar molecules suggest that the HOMO-LUMO gap for this compound would be in the range of 4-5 eV, indicating a relatively stable molecule. researchgate.netnih.gov

Table 2: Calculated Frontier Molecular Orbital Energies and Related Parameters for a Representative Aryl Phosphorothioate

ParameterValue (eV)
EHOMO -6.85
ELUMO -1.98
HOMO-LUMO Gap (ΔE) 4.87
Ionization Potential (I) 6.85
Electron Affinity (A) 1.98
Global Hardness (η) 2.44
Chemical Potential (μ) -4.42
Electrophilicity Index (ω) 4.01

Note: This data is representative for a generic aryl phosphorothioate and is intended to be illustrative. The values were derived from general trends observed in computational studies of similar molecules. irjweb.comresearchgate.netyoutube.com

Charge Distribution and Bond Character Analysis

The distribution of electron density within a molecule can be quantified using various population analysis methods, such as Mulliken population analysis. researchgate.net This analysis assigns partial charges to each atom, providing insight into the molecule's polarity and the nature of its chemical bonds.

In this compound, the phosphorus atom is expected to carry a significant positive charge due to its bonding with highly electronegative oxygen and sulfur atoms. The oxygen and sulfur atoms will, in turn, bear negative charges. The carbon atoms of the phenyl ring will have smaller, alternating charges, characteristic of an aromatic system substituted with an electron-withdrawing group.

A review of physical data on nucleoside phosphorothioates suggests that in the anionic form, the negative charge is primarily localized on the sulfur atom, and the P-S bond has more single-bond character, while the P-O bond order is greater than one. nih.gov

Table 3: Calculated Mulliken Atomic Charges for Key Atoms in this compound

AtomCharge (e)
P+1.25
S-0.75
O (ester)-0.68
O (methoxy)-0.65
C (phenyl, attached to O)+0.45
C (phenyl, ortho)-0.15
C (phenyl, meta)+0.05
C (phenyl, para)-0.10

Note: The values in this table are illustrative and based on general principles of charge distribution in similar organophosphorus compounds as determined by DFT calculations. researchgate.netresearchgate.net

Mechanistic Elucidation via Density Functional Theory (DFT)

DFT calculations are a powerful tool for investigating reaction mechanisms, allowing for the determination of transition state structures and the calculation of activation energies. mdpi.comnih.gov The hydrolysis of phosphorothioate esters is a reaction of significant interest, and DFT studies can provide a detailed picture of the reaction pathway.

The hydrolysis of p-nitrophenyl phosphorothioate has been shown to proceed through a dissociative mechanism involving a free thiometaphosphate intermediate. frontiersin.org The reaction is initiated by the departure of the phenoxide leaving group, followed by the attack of a water molecule or hydroxide (B78521) ion on the highly reactive thiometaphosphate. The activation parameters for the hydrolysis of p-nitrophenyl phosphorothioate dianion have been measured, with a ΔG‡ of 27.9 kcal/mol at 39°C. frontiersin.org

For this compound, a similar dissociative mechanism is plausible, particularly under neutral or basic conditions. DFT calculations could be employed to model the potential energy surface of the hydrolysis reaction, identifying the key intermediates and transition states. Such a study would involve optimizing the geometries of the reactant, intermediate, transition state, and product, and calculating their relative energies to determine the reaction's thermodynamic and kinetic feasibility.

S-Arylation Reaction Pathways and Selectivity

Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in elucidating the mechanisms of S-arylation reactions of this compound and its derivatives. These theoretical models help to explain the high selectivity observed in these reactions.

A key reaction explored is the metal-free S-arylation of O,O-disubstituted phosphorothioate diesters using diaryliodonium salts. Computational analysis reveals that the reaction proceeds through a mechanism involving either a three- or five-membered cyclic transition state. acs.org The calculations consistently show that the transition states leading to S-arylation (TS1-S and TS2-S) are energetically more favorable than those leading to O-arylation (TS1-O and TS2-O). acs.org This energy difference explains the experimentally observed exclusive S-arylation. acs.org

Interestingly, the five-membered cyclic transition states are generally preferred over the three-membered ones due to reduced ring strain. acs.org This pathway is unique to phosphorothioates, arising from the 1,3-arrangement of the two nucleophilic sites (S and O). acs.org Furthermore, these computational models predict that the S-arylation of P-chiral phosphorothioates occurs with retention of configuration at the phosphorus center, a finding that aligns with experimental observations. acs.orgacs.org

The scope of this reaction is broad, encompassing both O,O-diaryl and O,O-dialkyl phosphorothioates. acs.org However, sterically hindered substrates, such as O,O-di-tert-butyl phosphorothioate, are found to be unreactive. acs.org The reaction's applicability extends to complex molecules, including TADDOL- and BINOL-derived phosphorothioates and dinucleoside phosphorothioates, demonstrating its potential for late-stage functionalization in synthetic chemistry. acs.org

The following table summarizes the calculated energetic preference for S-arylation over O-arylation in the reaction of a phosphorothioate diester with a diaryliodonium salt.

Transition StatePathwayRelative Energy (kcal/mol)
TS1-S S-Arylation (3-membered ring)Lower
TS2-S S-Arylation (5-membered ring)Lowest
TS1-O O-Arylation (3-membered ring)Higher
TS2-O O-Arylation (5-membered ring)Highest

This table illustrates the energetic favorability of the S-arylation pathways as determined by computational modeling.

Transition State Analysis for Phosphoryl Transfer

The nature of the transition state in phosphoryl transfer reactions involving O-aryl phosphorothioates is a topic of significant interest, with computational and experimental studies providing valuable insights. These reactions can proceed through different mechanistic pathways, including concerted (SN2-like), dissociative (SN1-like), and associative mechanisms. nih.govsquarespace.com

For the hydrolysis of O-aryl phosphorothioates, linear free energy relationships (LFERs) have been used to probe the character of the transition state. nih.gov Studies comparing the enzymatic and non-enzymatic hydrolysis of a series of aryl phosphorothioates have revealed large negative βleaving group values. nih.gov For the non-enzymatic reaction, βleaving group is approximately -1.1, and for the enzymatic reaction catalyzed by alkaline phosphatase, it is around -0.8. nih.gov These significant negative values suggest a substantial build-up of negative charge on the leaving group in the transition state, indicating a dissociative or "loose" transition state with considerable P-O bond cleavage. nih.govnih.gov

Computational studies on the alkaline hydrolysis of related organophosphorus compounds, such as parathion (B1678463) (O,O-diethyl O-4-nitrophenyl phosphorothioate), support a mechanism involving the formation of a pentacoordinate intermediate. researchgate.net The calculated activation energies for these reactions are in good agreement with experimental data. researchgate.net

The transition state for phosphoryl transfer can be visualized on a More O'Ferrall-Jencks diagram, which plots the degree of bond formation against the degree of bond fission. squarespace.com The position on this diagram indicates whether the transition state is more associative (tight) or dissociative (loose). The experimental evidence for O-aryl phosphorothioates points towards a transition state with significant dissociative character. nih.gov

The table below presents a comparison of the βleaving group values for the hydrolysis of aryl phosphorothioates, highlighting the dissociative nature of the transition state in both enzymatic and non-enzymatic reactions.

ReactionCatalystβleaving groupTransition State Character
Hydrolysis of aryl phosphorothioatesNone (non-enzymatic)-1.1Highly Dissociative
Hydrolysis of aryl phosphorothioatesAlkaline Phosphatase-0.8Dissociative

This table summarizes the linear free energy relationship data that provides evidence for the dissociative character of the transition state in phosphoryl transfer from O-aryl phosphorothioates.

Solvent and Solvation Effects on Reaction Mechanisms

The solvent environment plays a crucial role in the reactivity and mechanism of reactions involving this compound and its analogs. nih.govdntb.gov.ua Computational and experimental studies have demonstrated that changes in solvent polarity can significantly impact the rates and even the mechanistic pathways of phosphoryl transfer reactions. nih.govnih.gov

For the hydrolysis of p-nitrophenyl phosphorothioate, the effect of adding aprotic polar solvents like dimethyl sulfoxide (B87167) (DMSO) to water has been investigated. nih.gov In the case of the dianion of p-nitrophenyl phosphorothioate, the rate of hydrolysis increases dramatically—by up to 107-fold—as the DMSO content is increased to 95%. acs.org This rate acceleration is attributed to a decrease in the enthalpy of activation, likely due to the disruption of stabilizing hydrogen bonds between the dianionic reactant and the aqueous solvent. acs.org

In contrast, the hydrolysis rate of the monoanion of p-nitrophenyl phosphorothioate shows a much less pronounced dependence on the DMSO concentration. nih.govacs.org The enthalpic barrier is lowered in high DMSO concentrations, but this is counteracted by an unfavorable increase in the entropic barrier. acs.org This difference in solvent effects on the monoanion and dianion hydrolysis highlights the sensitivity of the reaction to the charge state of the reactant and the nature of its solvation shell.

The switch from a concerted mechanism for the oxygen analog (p-nitrophenyl phosphate) to a more dissociative mechanism for the phosphorothioate is also influenced by solvation. nih.gov The weaker hydrogen bonding ability of the sulfur atom compared to oxygen contributes to a lower activation energy for the hydrolysis of the phosphorothioate dianion, favoring a dissociative pathway. acs.org

The following table summarizes the effect of increasing DMSO concentration on the hydrolysis of p-nitrophenyl phosphorothioate species.

Reactant SpeciesEffect of Increasing DMSOPrimary Energetic Factor
DianionLarge rate increase (up to 107-fold)Lowered enthalpy of activation
MonoanionMinimal rate changeOffsetting changes in enthalpy and entropy

This table illustrates the differential impact of solvent changes on the hydrolysis rates of the monoanionic and dianionic forms of a model O-aryl phosphorothioate.

Enzymatic Interactions and Mechanistic Biological Studies of O Phenyl Phosphorothioates

Cholinesterase Inhibition Mechanisms

Organophosphorus compounds, including O-Phenyl phosphorothioates, are recognized for their potent inhibition of cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.govnih.gov This inhibition is a primary mechanism of their toxicity and has been extensively studied. mdpi.com The interaction involves the formation of a stable, covalent bond with the enzyme, leading to its inactivation.

The principal mechanism by which organophosphorothioates inhibit cholinesterases is through irreversible phosphorylation of a serine residue within the enzyme's active site. nih.govmdpi.com This process results in the formation of a stable covalent adduct, rendering the enzyme incapable of hydrolyzing its natural substrate, acetylcholine. nih.gov The inhibition is considered practically irreversible in many cases. nih.gov

The reaction proceeds as follows:

The organophosphorothioate compound initially binds to the active site of the cholinesterase.

A nucleophilic attack by the hydroxyl group of the active site serine on the phosphorus atom of the inhibitor occurs.

This leads to the displacement of the leaving group (in this case, the phenoxy group) and the formation of a phosphorylated enzyme.

This covalent modification effectively blocks the enzyme's function. While reactivation of the inhibited enzyme is possible with certain oximes like pralidoxime, the recovery can be modest and depends on the specific organophosphate and the potential for "aging" of the enzyme-inhibitor complex, a process that makes the adduct even more resistant to reactivation. nih.gov For instance, a modest recovery of human acetylcholinesterase (hAChE) and equine butyrylcholinesterase (eqBChE) has been observed after inhibition by S-O,S-diethylphenylphosphonothioate (S-DEPP) upon treatment with pralidoxime, indicating that a portion of the enzyme-phosphonate adduct does not undergo aging. nih.gov

The potency of cholinesterase inhibition by O-Phenyl phosphorothioates is significantly influenced by their chemical structure. Key structural features that determine the inhibitory activity include the nature of the substituents on the phenyl ring and the stereochemistry at the phosphorus center.

Studies on related compounds have provided insights into these relationships. For example, in a series of diethyl 2-(phenylcarbamoyl)phenyl phosphorothioates, the inhibitory activity against both AChE and BChE was found to be in the micromolar range. nih.gov The specific substitutions on the salicylanilide (B1680751) moiety influence the potency.

Stereospecificity is another critical factor. The chiral nature of the phosphorus atom in many organophosphorothioates leads to stereoisomers (R and S enantiomers) with different inhibitory activities. For O,S-diethylphenylphosphonothioate (DEPP), the S-enantiomer is a more potent inhibitor of human AChE and equine BChE than the R-enantiomer, with IC50 values in the low micromolar range. nih.gov The stereospecificity (S/R ratio) for DEPP towards these enzymes is moderate compared to other organophosphate-cholinesterase interactions. nih.gov

The following table summarizes the inhibitory activity of S-DEPP against different cholinesterases.

Table 1: Inhibitory Activity of S-DEPP against Cholinesterases

Enzyme KI (µM) k2 (min⁻¹)
Human Acetylcholinesterase (hAChE) ~8 ~0.10
Equine Butyrylcholinesterase (eqBChE) ~8 ~0.10

Data sourced from a study on the inhibition kinetics of DEPP. nih.gov

These findings highlight that both electronic effects of substituents on the phenyl ring and the spatial arrangement of atoms around the phosphorus center are crucial determinants of the inhibitory potency of phenyl phosphorothioates against cholinesterases.

Oligonucleotide-Enzyme Recognition and Processing

The phosphorothioate (B77711) modification, where a non-bridging oxygen atom in the phosphate (B84403) backbone of an oligonucleotide is replaced by a sulfur atom, is a cornerstone of therapeutic oligonucleotide development. This modification significantly alters the interaction of oligonucleotides with various enzymes.

A primary advantage of phosphorothioate (PS) modification in oligonucleotides is the enhanced resistance to degradation by nucleases. nih.gov Unmodified DNA and RNA oligonucleotides are rapidly broken down by endo- and exonucleases present in serum and within cells. nih.gov The substitution of a sulfur atom for a non-bridging oxygen in the phosphodiester linkage renders the internucleotide bond more resistant to nuclease cleavage. nih.gov

The mechanism of this resistance is attributed to several factors:

Altered Charge and Sterics: The sulfur atom is larger and less electronegative than oxygen, which can interfere with the binding and catalytic activity of nucleases that recognize the phosphodiester backbone.

Stereochemistry: The synthesis of PS oligonucleotides results in a mixture of diastereomers (Rp and Sp) at each phosphorus center. This stereochemical heterogeneity can further hinder recognition by stereospecific nucleases. nih.gov

To effectively protect against exonuclease degradation, it is often recommended to introduce at least three PS bonds at both the 5' and 3' ends of the oligonucleotide. nih.gov Full PS modification throughout the oligonucleotide can provide protection against endonucleases as well. nih.gov

RNase H is an endonuclease that specifically cleaves the RNA strand of a DNA-RNA hybrid duplex, a mechanism harnessed by antisense oligonucleotides (ASOs) to degrade target mRNA. nih.gov The phosphorothioate modification is compatible with RNase H activity. nih.gov However, the extent of this activity can be influenced by the modification.

While fully phosphorothioate-modified ASOs can support RNase H activity, the cleavage rate can be lower compared to unmodified DNA-RNA hybrids. nih.gov "Gapmer" ASO designs are often employed to optimize RNase H-mediated cleavage. These consist of a central "gap" of deoxynucleotides (which supports RNase H activity) flanked by "wings" of modified nucleotides (such as those with 2'-O-methoxyethyl modifications) that enhance binding affinity and nuclease resistance. nih.govnih.gov

Binding of PS-ASOs can also induce conformational changes in RNase H1, which may alter its interactions with other proteins.

The stereochemistry at the chiral phosphorus center of a phosphorothioate linkage has a profound impact on enzymatic recognition and processing. The two diastereomers, designated Rp and Sp, are often treated differently by enzymes.

Nuclease Digestion: There is stereoselectivity in nuclease digestion of PS oligonucleotides. For instance, spleen phosphodiesterase has been shown to hydrolyze the Sp-diastereomer of d[ApAp(S)ApA] at a much slower rate than the unmodified equivalent, while the Rp-diastereomer was resistant to its action. Conversely, snake venom phosphodiesterase can selectively hydrolyze the Rp-isomers of phosphorothioate linkages. The Sp configuration at the 3' end of an oligonucleotide is noted to enhance resistance to 3' exonucleases, which preferentially recognize the Rp configuration. nih.gov

RNase H Cleavage: The efficiency of RNase H-mediated cleavage is also highly dependent on the stereochemistry of the PS linkages. Studies have demonstrated that at least a single Rp-PS group is necessary for efficient RNase H-mediated cleavage of a DNA-RNA heteroduplex. nih.gov This Rp-PS group needs to be correctly positioned within the phosphate-binding pocket of RNase H. nih.gov The stereochemical status of adjacent PS groups can also influence cleavage efficiency. nih.gov This stereochemical preference can be utilized to direct RNase H cleavage to specific bonds within the target RNA. nih.gov

The differential enzymatic processing of Rp and Sp isomers underscores the importance of controlling the stereochemistry of phosphorothioate oligonucleotides for therapeutic applications.

Table 2: Differential Properties of Rp and Sp Phosphorothioate Isomers

Property Rp Isomer Sp Isomer
RNase H Cleavage Generally required for efficient cleavage. nih.gov Less favorable for RNase H activity. nih.gov
Nuclease Resistance Can be susceptible to certain nucleases (e.g., snake venom phosphodiesterase). Generally more resistant to certain nucleases (e.g., spleen phosphodiesterase).

This table provides a generalized summary, and specific enzyme-substrate interactions may vary.

Probing Enzymatic Phosphoryl Transfer Mechanisms

The substitution of a non-bridging oxygen atom with sulfur in a phosphate ester to create a phosphorothioate analog serves as a powerful tool in enzymology. This subtle atomic change introduces perturbations that can provide deep insights into the mechanisms of phosphoryl transfer reactions, which are fundamental to countless biological processes. nih.gov

Application of O-Phosphorothioate Analogs in Enzymology (e.g., Alkaline Phosphatase)

This characteristic makes O-aryl phosphorothioates invaluable for probing the transition state of the chemical reaction itself. By systematically varying the aryl leaving group and measuring the corresponding reaction rates, researchers can construct linear free energy relationships (LFERs). nih.govnih.gov These relationships correlate the reaction rate with the intrinsic reactivity of the substrate, providing a window into the charge distribution and bond-breaking/formation at the transition state. nih.gov The wide substrate specificity and shallow binding groove of alkaline phosphatase make it a suitable candidate for such studies, although care must be taken as some substrates may deviate from the expected linear relationship. nih.gov

The use of phosphorothioate analogs extends beyond determining the rate-limiting step. Thio-substitution can also be used to:

Probe Metal Ion Interactions: In metalloenzymes, replacing a coordinating oxygen with a "softer" sulfur atom can alter the metal ion's affinity. "Metal ion rescue" experiments, where the loss of activity due to thio-substitution is restored by introducing more thiophilic metal ions, can identify which positions interact with the enzyme's metal cofactors. nih.gov

Investigate Stereochemistry: When a sulfur atom replaces a non-bridging oxygen at a prochiral phosphorus center, it creates a chiral center. Analyzing the differential enzymatic processing of the resulting Rp and Sp stereoisomers provides information about the specific geometry of the active site and its interactions with the substrate. nih.gov

Application Description Enzyme Example Key Finding
Rate-Limiting Step Determination Comparing the kinetics of phosphate and phosphorothioate substrates helps identify whether the chemical cleavage or a physical step (like product release) is slower.Alkaline PhosphataseFor O-aryl phosphorothioates, the chemical step is rate-limiting, allowing for direct study of the catalytic mechanism. nih.gov
Transition State Analysis Using a series of analogs with different leaving groups (Linear Free Energy Relationships) to probe the nature of the transition state.Alkaline PhosphataseReveals the degree of bond cleavage to the leaving group in the transition state. nih.gov
Metal Ion Interaction Probes "Thio-substitution" can weaken metal coordination, which can be rescued by thiophilic metal ions to identify metal-binding sites.Various MetalloenzymesHelps map the active site and the role of metal cofactors in catalysis. nih.gov
Stereochemical Probes Enzymes often show a preference for one stereoisomer (Rp or Sp) of a phosphorothioate, revealing details about the active site's three-dimensional structure.Various Kinases and PhosphatasesProvides insights into the precise positioning of the substrate for catalysis. nih.gov

Analysis of Thio Effects and Transition States in Enzyme Catalysis

The "thio effect" refers to the change in reaction rate observed when a non-bridging oxygen atom of a phosphate ester is substituted with a sulfur atom. This substitution perturbs the electronic properties, pKa values, and bond lengths of the phosphoryl group. nih.gov In non-enzymatic reactions, these analogs are used to help characterize the transition state, which can range from dissociative (SN1-like, with extensive bond breaking to the leaving group) to associative (SN2-like, with significant bond formation to the incoming nucleophile). nih.govnih.gov

There has been considerable speculation that enzymes might alter the nature of the phosphoryl transfer transition state from the dissociative character often seen in solution to a more associative one within the constrained environment of the active site. nih.gov O-Aryl phosphorothioates are instrumental in testing this hypothesis. By determining the Brønsted coefficient β-leaving group (βlg), which measures the sensitivity of the reaction rate to the pKa of the leaving group, one can infer the extent of P-O bond cleavage in the transition state. nih.gov

For the non-enzymatic hydrolysis of O-aryl phosphorothioates, the βlg is approximately -1.1, indicating a large degree of negative charge development on the leaving group oxygen and thus a highly dissociative, metaphosphate-like transition state. nih.gov In the case of alkaline phosphatase-catalyzed hydrolysis of these same substrates, the βlg was found to be -0.8. nih.gov While this value is slightly less negative than the non-enzymatic reaction, it is still large and suggests that the enzymatic transition state retains significant dissociative character. nih.govstanford.edu This finding implies that alkaline phosphatase can achieve its remarkable catalytic acceleration without fundamentally changing the transition state to a purely associative one. nih.gov

However, interpreting thio effects in enzymatic systems requires caution. An enzyme might exhibit sensitivity to the structural differences between phosphate and phosphorothioate that are unrelated to their intrinsic chemical reactivity, potentially confounding the analysis of the transition state. stanford.edu

Microbial Enzymatic Degradation Mechanisms

Microorganisms play a critical role in the environmental fate of organophosphorus compounds, including O-phenyl phosphorothioates. oup.com The primary and most significant pathway for the detoxification of these compounds is enzymatic hydrolysis. oup.comoup.com

Hydrolysis of P-O-Alkyl and P-O-Aryl Bonds

The microbial degradation of organophosphorus compounds is initiated by enzymes that catalyze the cleavage of phosphoester bonds. oup.comnih.gov For compounds like O-phenyl phosphorothioate, the key step is the hydrolysis of the P-O-Aryl bond. oup.comoup.com This cleavage breaks the molecule into less toxic, more water-soluble fragments that can then be further metabolized by the microorganism. nih.govresearchgate.net Some bacteria can utilize the hydrolysis products as a source of carbon, phosphorus, or energy, a process known as biomineralization. oup.comnih.gov In other cases, the degradation occurs via co-metabolism, where the microbe degrades the organophosphate while feeding on another primary substrate. oup.com

Role of Organophosphate Hydrolases and Plasmid-Encoded Degradation

A specific class of enzymes, known as organophosphate hydrolases (OPH) or phosphotriesterases (PTEs), is responsible for this initial hydrolytic attack. oup.comoup.com These enzymes can hydrolyze a wide range of organophosphorus substrates, including those with P-O, P-S, P-F, and P-CN bonds. mdpi.comresearchgate.net

A remarkable feature of microbial organophosphate degradation is that the genes encoding these powerful enzymes, most notably the opd (organophosphate-degrading) gene, are often located on mobile genetic elements called plasmids. oup.comnih.gov The first microorganisms identified with this capability were from the genera Flavobacterium and Pseudomonas (now reclassified as Brevundimonas), which were found to carry large plasmids containing identical opd genes. nih.govbiotechrep.ir

The presence of these genes on plasmids allows for horizontal gene transfer, enabling the rapid dissemination of degradation capabilities among different bacterial species and genera in a contaminated environment. oup.com This explains why bacteria with the ability to degrade synthetic organophosphates have been isolated from geographically diverse locations. oup.com Enzymes like OPH and OpdA are metalloenzymes, often containing a binuclear metal center (e.g., Zn²⁺, Co²⁺, or a Fe-Zn center) that is crucial for their catalytic activity. mdpi.comnih.gov

Enzyme Family Gene Bond Cleaved Common Location Example Microorganism
Organophosphate Hydrolase (OPH) / Phosphotriesterase (PTE)opdP-O-Aryl, P-SPlasmidBrevundimonas diminuta, Flavobacterium sp.
Organophosphate Degrading Enzyme A (OpdA)opdAP-O-Aryl, P-SPlasmidAgrobacterium radiobacter

Analytical Characterization Techniques for O Phenyl Phosphorothioates

Chromatographic Separation Methods

Chromatographic techniques are indispensable for the separation of O-Phenyl phosphorothioates from complex mixtures, including reaction byproducts and degradation products. The choice of method often depends on the specific properties of the analyte and the matrix in which it is present.

Ion-Pair Reversed-Phase Liquid Chromatography (IP-RPLC)

Ion-Pair Reversed-Phase Liquid Chromatography (IP-RPLC) is a powerful technique for the analysis of ionic and highly polar compounds like phosphorothioates. scispace.com This method involves the addition of an ion-pairing reagent to the mobile phase, which forms a neutral complex with the charged analyte, allowing for its retention on a nonpolar stationary phase. scispace.com

Key parameters influencing the separation in IP-RPLC include the nature and concentration of the ion-pairing agent, the type of counterion, the composition of the mobile phase, and the column temperature. nih.govresearchgate.net The selection of alkylamines as ion-pairing reagents and the choice between counterions like acetate (B1210297) and hexafluoroisopropanol significantly impact the retention and selectivity of the separation. nih.gov For instance, a stronger adsorption of charged alkylamines on octadecyl- and phenyl-based stationary phases leads to greater retention of oligonucleotides. nih.gov Increasing the hydrophobicity of the alkylamine can diminish diastereomeric selectivity, resulting in narrower peaks for phosphorothioate (B77711) oligonucleotides and improved separation of closely related impurities. nih.gov Furthermore, elevated column temperatures can suppress diastereomeric resolution, which can be advantageous for improving the separation of n and n-x mers. nih.govresearchgate.net

Table 1: Exemplary IP-RPLC Methods for Phosphorothioate Analysis

ParameterCondition 1Condition 2
Column XBridge C18, 3.5 µm, 2.1 × 150 mm nih.govKromasil C4, C8, C18, or Phenyl, 2.5 µm, 150 x 3.0 mm scispace.com
Mobile Phase A 10% acetonitrile, 5 mM tributylamine (B1682462) (TBuAA), 1 µM EDTA in water nih.govAcetonitrile/Water with various alkylamines (e.g., triethylamine, hexylamine) and counterions (acetate or hexafluoroisopropanol) nih.gov
Mobile Phase B 80% acetonitrile, 5 mM TBuAA, 1 µM EDTA in water nih.govNot specified
Gradient 60% to 90% B in 30 min nih.govNot specified
Flow Rate 0.25 mL/min nih.govNot specified
Temperature 50 °C nih.govVaried from 20°C to 90°C researchgate.net

This table provides a generalized overview based on published research and is for illustrative purposes only. Actual conditions may vary depending on the specific application.

Anion Exchange Chromatography (AEX)

Anion Exchange Chromatography (AEX) is a well-established technique for the purification and analysis of negatively charged molecules like phosphorothioates. sigmaaldrich.comchromatographytoday.com This method separates molecules based on their net negative charge, which interacts with a positively charged stationary phase. sigmaaldrich.com The phosphorothioate modification, where a non-bridging oxygen atom in the phosphate (B84403) backbone is replaced by a sulfur atom, imparts distinct physicochemical properties that influence their separation by AEX. sigmaaldrich.com

Phosphorothioate oligonucleotides are generally more acidic and more hydrophobic than their phosphodiester counterparts, leading to stronger retention on AEX columns. sigmaaldrich.com Consequently, higher salt concentrations are often required for their elution. sigmaaldrich.com AEX is particularly effective in separating oligonucleotides based on their length and in distinguishing them from their unmodified phosphodiester counterparts. sigmaaldrich.comchromatographytoday.com The technique can also be used to assess the presence of impurities such as those with additional or missing nucleotides. sigmaaldrich.com

Table 2: Typical AEX Conditions for Phosphorothioate Oligonucleotide Analysis

ParameterCondition
Column TSKgel® DNA-NPR sigmaaldrich.com or BioPro IEX SmartSep chromatographytoday.com
Mobile Phase A Buffer with low salt concentration (e.g., 20 mM Tris-HCl) sigmaaldrich.com
Mobile Phase B Buffer with high salt concentration (e.g., 2 M Sodium Chloride) sigmaaldrich.com
Gradient Linear gradient from low to high salt concentration
Temperature Can be elevated (e.g., 60°C) to improve peak shape and resolution chromatographytoday.com

This table provides a generalized overview based on published research and is for illustrative purposes only. Actual conditions may vary depending on the specific application.

Mixed-Mode and Hybrid Chromatography Approaches

Mixed-mode and hybrid chromatography approaches combine multiple separation mechanisms, such as ion-exchange and reversed-phase or hydrophilic interaction, to achieve unique selectivities that are not attainable with single-mode chromatography. chemrxiv.org These methods are particularly useful for resolving complex mixtures of phosphorothioate-related impurities. chemrxiv.org

One such approach is ion-pairing hydrophilic interaction chromatography (IP-HILIC), which has shown promise for the impurity profiling of therapeutic phosphorothioate oligonucleotides. chemrxiv.org By adding an ion-pairing reagent to the HILIC mobile phase, a unique separation selectivity can be achieved, enabling the resolution of impurities that are difficult to separate by conventional IP-RPLC or AEX methods. chemrxiv.org The performance of IP-HILIC is influenced by factors such as the hydrophobicity of the ion-pairing reagent, the pH of the eluent, and the column temperature. chemrxiv.org Hybrid oligonucleotides, which contain segments of both 2'-O-methyloligoribonucleotide phosphorothioates and oligodeoxynucleotide phosphorothioates, have also been analyzed using chromatographic methods to study their stability and metabolism. nih.gov

Capillary Electrophoresis (CE) and Capillary Gel Electrophoresis (CGE)

Capillary Electrophoresis (CE) and its variant, Capillary Gel Electrophoresis (CGE), are high-resolution separation techniques that are well-suited for the analysis of charged molecules like phosphorothioates. nih.govfrontiersin.orggoogle.com These methods separate analytes based on their electrophoretic mobility in a narrow capillary filled with a background electrolyte or a gel matrix. frontiersin.orgfrontiersin.org

CE and CGE offer several advantages, including high efficiency, short analysis times, and minimal sample consumption. google.com The presence of the phosphorothioate linkage, which introduces a chiral center, leads to the formation of diastereomers. frontiersin.orgfrontiersin.org CE, particularly with the use of cyclodextrins as chiral selectors in the background electrolyte, has proven to be a powerful tool for the separation of these diastereomers. frontiersin.orgfrontiersin.org CGE, which employs a gel matrix within the capillary, is effective for the size-based separation of phosphorothioate oligonucleotides and can be used for quantitative analysis and monitoring of degradation products in pharmaceutical formulations. nih.govgoogle.com

Spectroscopic and Spectrometric Characterization

Spectroscopic and spectrometric techniques provide invaluable information about the molecular structure and composition of O-Phenyl phosphorothioates.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ³¹P)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of O-Phenyl phosphorothioates. rsc.org By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms within a molecule.

¹H NMR: Proton NMR provides information about the number and types of hydrogen atoms in a molecule and their connectivity. researchgate.nethmdb.cachemicalbook.com

¹³C NMR: Carbon-13 NMR offers insights into the carbon framework of the molecule. nih.govchemicalbook.com

³¹P NMR: Phosphorus-31 NMR is particularly crucial for characterizing phosphorothioates as it directly probes the phosphorus center. nih.govresearchgate.nethuji.ac.ilnih.gov The chemical shift in ³¹P NMR is highly sensitive to the electronic environment of the phosphorus atom, allowing for the clear distinction between phosphate and phosphorothioate moieties. nih.govresearchgate.netoxinst.comorganicchemistrydata.org The substitution of an oxygen atom with a sulfur atom in the phosphate group results in a characteristic downfield chemical shift. nih.gov ³¹P NMR can also be used to monitor the progress of reactions involving the formation of phosphorothioates and to assess the purity of the final product. rsc.orgchemrxiv.org Furthermore, NMR studies, including variable-temperature experiments and the analysis of imino proton resonances, can provide insights into the structure and stability of duplexes formed by phosphorothioate-modified oligonucleotides. researchgate.netnih.govnih.gov

Table 3: Representative NMR Data for Phosphorothioate-Containing Compounds

NucleusCompound TypeTypical Chemical Shift Range (ppm)Key Observations
³¹P Phosphorothioate Diester~55-60Downfield shift compared to phosphodiester. nih.gov
³¹P Phosphorothioate TriesterVaries with substituentsSensitive to the nature of the ester groups.
¹H Protons adjacent to P=SVariesCoupling to ³¹P can be observed.
¹³C Carbons adjacent to P=SVariesChemical shifts are influenced by the phosphorothioate group.

This table provides a generalized overview and is for illustrative purposes only. Specific chemical shifts are highly dependent on the molecular structure.

Mass Spectrometry (MS, ESI-MS, LC-MS/MS) for Structural Elucidation and Purity Assessment

Mass spectrometry (MS) stands as a cornerstone technology for the analysis of O-Phenyl phosphorothioates, providing critical information on molecular weight, structure, and purity. nih.govwaters.comnih.govnih.gov When coupled with liquid chromatography (LC), LC-MS has become an indispensable tool for identifying synthesis-related impurities. nih.govresearchgate.net

Electrospray ionization (ESI) is a commonly utilized ionization technique for these compounds, typically operating in negative-ion mode due to the acidic nature of the phosphorothioate backbone. nih.govnih.govoup.com The resulting mass spectra can confirm the molecular weight of the target oligonucleotide and reveal the presence of various impurities. nih.govoup.com For instance, ESI-MS has been successfully used to identify 'n-1' and 'n-2' deletion sequences, which are common impurities arising from incomplete steps in the solid-phase synthesis cycle. nih.govoup.com

High-resolution mass spectrometry (HRMS), such as Fourier transform ion cyclotron resonance mass spectrometry (FT-ICR-MS), offers significant advantages in impurity profiling. nih.govresearchgate.net The high resolving power and mass accuracy of FT-ICR-MS enable the determination of charge states from single m/z values of low-level impurities, which in turn allows for more accurate isotopic distribution modeling to confirm the elemental composition of these impurities. nih.govresearchgate.net This capability allows for the detection of a wide array of impurities, including:

Failure sequences with terminal phosphate or phosphorothioate monoesters. nih.govresearchgate.net

Products of incomplete sulfurization or desulfurization. nih.govresearchgate.net

Various adducts formed during synthesis. nih.govresearchgate.net

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides an even deeper level of structural information. nih.govnih.gov By selecting a precursor ion and subjecting it to fragmentation, MS/MS can be used to sequence the oligonucleotide, confirm the location of modifications, and characterize degradation products. researchgate.net This technique is invaluable for distinguishing between isobaric metabolites, such as 3' and 5' truncated sequences, which would be indistinguishable by MS alone. nih.gov The development of robust LC-MS/MS methods is crucial for the quantitative analysis of phosphorothioate oligonucleotides and their metabolites in biological matrices. nih.govnih.gov

Table 1: Common Impurities in Phosphorothioate Synthesis Identified by Mass Spectrometry

Impurity Type Description Analytical Challenge
n-1, n-2 Deletion Sequences Oligonucleotides missing one or two nucleotides due to incomplete synthesis cycles. nih.govoup.com Co-elution with the full-length product; requires high-resolution separation and mass analysis.
Incomplete Sulfurization (P=O defect) A phosphodiester linkage instead of the intended phosphorothioate linkage. nih.govresearchgate.net Small mass difference from the target molecule, requiring high mass accuracy for detection.
Desulfurization Products Loss of sulfur from a phosphorothioate linkage, converting it to a phosphodiester. nih.govresearchgate.netresearchgate.net Can occur during synthesis or as an artifact of the ESI-MS analysis itself. researchgate.net
Adducts Covalent modification of the oligonucleotide with small molecules from the synthesis process (e.g., cyanoethyl groups). waters.com Requires careful data analysis to identify unexpected mass additions.
5'-O-DMTr Protected Oligonucleotides Failure to remove the dimethoxytrityl (DMT) protecting group from the 5' end. nih.gov Can be minimized by optimizing the final detritylation step. nih.gov

Infrared (IR) and Circular Dichroism (CD) Spectroscopy

Infrared (IR) and Circular Dichroism (CD) spectroscopy provide complementary information regarding the structure and conformation of O-Phenyl phosphorothioates and related oligonucleotides.

Infrared (IR) Spectroscopy is a powerful tool for identifying functional groups within a molecule. In the context of organophosphorus compounds, IR spectra can reveal characteristic absorption bands. cdnsciencepub.com For example, studies on phenylphosphonic and phenylthiophosphonic acids have used IR spectroscopy to identify vibrational modes associated with the P=O and P=S bonds, as well as the phenyl group. researchgate.net The position and intensity of these bands can be influenced by the surrounding chemical environment, providing insights into the molecular structure. cdnsciencepub.com

Advanced Characterization for Stereoisomeric and Impurity Analysis

The introduction of a phosphorothioate linkage creates a chiral center at the phosphorus atom, leading to the formation of diastereomers. The analysis and control of this stereochemistry, along with the detection of subtle impurities, are critical aspects of quality control.

Resolution and Quantification of Phosphorothioate Diastereomers

The synthesis of an oligonucleotide with 'n' phosphorothioate linkages results in 2^n possible diastereomers. waters.comacs.org These diastereomers can exhibit different physicochemical and pharmacological properties, making their separation and quantification essential. nih.gov

Chromatographic techniques, particularly high-performance liquid chromatography (HPLC), are the primary methods used for the resolution of phosphorothioate diastereomers. researchgate.net Both reversed-phase (RP-HPLC) and anion-exchange (AEX) chromatography have been successfully employed. nih.govresearchgate.netnih.gov

Reversed-Phase HPLC (RP-HPLC): Ion-pair reversed-phase liquid chromatography (IP-RPLC) is a prevalent technique for separating diastereomers. waters.com The separation is influenced by factors such as the type and concentration of the ion-pairing agent. waters.com For instance, "weaker" ion-pairing agents like triethylammonium (B8662869) acetate (TEAA) can provide better resolution of diastereomers compared to "stronger" agents like hexylammonium acetate (HAA). waters.com However, complete separation of all diastereomers becomes increasingly difficult as the number of phosphorothioate linkages increases. acs.orgnih.govresearchgate.net

Anion-Exchange Chromatography (AEX): AEX separates molecules based on charge interactions. It has been shown to be effective in resolving phosphorothioate diastereomers, with the separation being sensitive to factors like pH, salt type, and the nature of the sugar in the oligonucleotide. acs.org In some cases, AEX under non-denaturing conditions can provide better resolution for double-stranded siRNAs compared to their single-stranded counterparts. nih.gov

Table 2: Chromatographic Techniques for Diastereomer Resolution

Technique Principle Key Parameters Advantages Limitations
Ion-Pair Reversed-Phase HPLC (IP-RPLC) Separation based on hydrophobic and ionic interactions. waters.com Ion-pairing agent type and concentration, organic modifier, temperature. waters.com Good resolution for oligonucleotides with few chiral centers, MS-compatible. waters.com Resolution decreases significantly with an increasing number of diastereomers. acs.orgnih.govresearchgate.net
Anion-Exchange Chromatography (AEX) Separation based on electrostatic interactions. acs.org pH, salt type and concentration, organic co-solvents. acs.org Can resolve diastereomers, sometimes better for duplexes than single strands. acs.orgnih.gov Separation is sensitive to oligonucleotide sequence and secondary structure. acs.org

Detection of Phosphate Diester Impurities in Phosphorothioate Syntheses

A common impurity in the synthesis of phosphorothioate oligonucleotides is the corresponding phosphodiester (P=O) species. This can arise from incomplete sulfurization during the synthesis or from the oxidative conversion of the phosphorothioate (P=S) linkage back to a phosphodiester. nih.govresearchgate.netnih.gov This desulfurization can even occur as an artifact during electrospray ionization mass spectrometry analysis, potentially leading to an overestimation of this impurity. researchgate.net

The detection and quantification of these phosphodiester impurities are crucial for quality control. LC-MS is a powerful technique for this purpose. nih.govresearchgate.net High-resolution mass spectrometry can distinguish the small mass difference between the P=S and P=O linkages. nih.govresearchgate.net

Furthermore, methods combining endonuclease digestion with LC/cIMS have been developed to investigate the kinetics of the conversion of phosphorothioate to phosphodiester impurities under oxidative stress, providing detailed insights into the stability of the phosphorothioate linkage at a single-residue level. nih.govacs.orgnih.gov The presence of other synthesis-related impurities, such as those arising from the phosphoramidite (B1245037) starting materials, can also be monitored using techniques like HPLC, ³¹P NMR, and LC-MS. thermofisher.com

Chemical Biology and Research Tool Applications of O Phenyl Phosphorothioates

Nucleic Acid Research Tools and Therapeutics

Phosphorothioate (B77711) oligonucleotides have become a central platform technology in nucleic acid research, primarily due to the stability they confer. biosyn.com This enhanced stability allows these synthetic molecules to persist in biological environments where unmodified nucleic acids would be rapidly degraded, enabling their use in a wide array of therapeutic and diagnostic applications. biosyn.comnih.gov

A primary challenge for in vivo applications of oligonucleotides is their rapid degradation by cellular nucleases. biosyn.comnih.gov The introduction of phosphorothioate (PS) linkages is a key strategy to overcome this hurdle. The substitution of a sulfur atom for a non-bridging oxygen in the phosphate (B84403) backbone renders the internucleotide bond significantly more resistant to hydrolysis by both exonucleases and endonucleases. biosyn.comnih.gov

This resistance is critical for therapeutic oligonucleotides that need to remain intact to reach their target and exert their function. youtube.com For instance, incorporating PS bonds at the 3'- and 5'-ends of an oligonucleotide can protect it from exonuclease attack, while full PS modification provides broader protection. biosyn.comnih.gov Research has shown that even simple 3' tail modifications can prolong the half-life of an oligodeoxynucleotide (ODN) two- to three-fold in cell culture. nih.gov The stability of PS-modified siRNAs has been shown to match or even surpass that of established therapeutic molecules like patisiran in certain biological extracts. nih.gov

The chirality introduced at the phosphorus center by this modification also plays a role. The two resulting diastereomers, Sp and Rp, can have different impacts on nuclease resistance and biological activity. Studies on small interfering RNAs (siRNAs) have demonstrated that specific stereochemical configurations (Rp at the 5' end and Sp at the 3' end of the antisense strand) can optimize both metabolic stability and interaction with the gene-silencing machinery. nih.gov

Table 1: Impact of Phosphorothioate (PS) Modification on Oligonucleotide Stability

Oligonucleotide Type Modification Environment Stability Outcome Citation
siLin28B (siRNA) Full Phosphorothioate (PS) Mouse Serum Matched stability of nanoparticle-free patisiran nih.gov
siLin28B (siRNA) Full Phosphorothioate (PS) Rat Liver Tritosome Extracts Surpassed stability of nanoparticle-free patisiran nih.gov
20-mer ODN 3' tail (hexanol, acridine, etc.) Hepatoma Cell Culture 2- to 3-fold prolonged stability nih.gov

The enhanced stability of phosphorothioate oligonucleotides makes them highly suitable for gene silencing applications via the antisense and RNA interference (RNAi) pathways. nih.govnih.gov Both strategies rely on the delivery of a short nucleic acid sequence that is complementary to a target messenger RNA (mRNA), leading to the inhibition of protein expression. nih.gov

In antisense technology, single-stranded DNA oligonucleotides (ASOs) bind to a target mRNA, leading to its degradation by RNase H or sterically blocking translation. nih.gov The use of a phosphorothioate backbone is a hallmark of ASO chemistry, providing the necessary nuclease resistance for in vivo efficacy. nih.govyoutube.com

In the RNAi pathway, double-stranded small interfering RNAs (siRNAs) are incorporated into the RNA-Induced Silencing Complex (RISC). nih.govnih.gov The antisense strand of the siRNA then guides RISC to cleave the complementary target mRNA. nih.gov While extensive modification of siRNAs can sometimes hinder their activity, incorporating phosphorothioate linkages at the termini is a common and effective strategy to protect against nuclease degradation without significantly compromising gene-silencing potency. nih.govnih.gov The use of phenylacetyl disulfide (PADS) has been shown to be a highly efficient method for synthesizing these phosphorothioate-modified RNAs, achieving over 99.8% stepwise sulfurization efficiency. nih.govresearchgate.net

Phosphorothioate substitutions are valuable tools for investigating the structure and function of RNA molecules. nih.gov By replacing a specific phosphate oxygen with sulfur, researchers can probe the importance of that phosphate group in RNA folding, ligand binding, and catalysis. nih.govnih.gov This "atomic mutagenesis" approach can reveal critical interactions between the phosphate backbone and other parts of the RNA or with binding partners like proteins and metal ions. nih.gov

Molecular dynamics simulations and NMR spectroscopy have been used to study the effects of PS modifications on RNA structure. nih.gov These studies show that the substitution can weaken hydrogen bonding interactions involving the phosphate group while altering other non-covalent forces. nih.gov Recently, a phosphorothioate-based labeling strategy has been developed for large RNAs. osti.gov This method allows for the site-specific attachment of probes (e.g., spin labels or fluorescent tags) to the phosphate backbone, enabling techniques like PELDOR and FRET to measure intramolecular distances and study the dynamics of large RNA molecules and their complexes. osti.gov This provides a powerful route for structural and dynamic studies of complex biological RNAs. osti.gov

A more advanced application of phosphorothioates is in the design of prodrugs for gene silencing. nih.gov A prodrug strategy involves modifying a therapeutic agent to be inactive until it reaches its target site, where it is converted into its active form. This can improve delivery and reduce off-target effects. nih.gov

In the context of RNAi, the negative charge of the phosphate backbone can hinder cellular uptake. nih.gov Researchers have developed prodrug approaches where the phosphate or phosphorothioate moieties are temporarily masked with photocleavable groups, such as the 2-(o-nitrophenyl)propoxy)methyl (NPOM) group. nih.gov These "caged" phosphorothioate oligonucleotides are unable to hybridize with their target or interact with the RISC complex. nih.gov Upon photoactivation with light at a specific wavelength, the protecting groups are released, restoring the native oligonucleotide structure and activating its gene-silencing function. nih.gov This provides spatiotemporal control over gene silencing, making it a powerful tool for research and potentially for targeted therapies. nih.gov

Probes for Macromolecular Structure and Function

Beyond their direct therapeutic potential, phosphorothioate-modified nucleic acids are instrumental as probes to dissect the mechanisms of complex macromolecular machines, such as the spliceosome.

RNA splicing, the process of removing introns from pre-messenger RNA (pre-mRNA), is carried out by the spliceosome, a large and dynamic complex of RNA and proteins. youtube.com Understanding the catalytic mechanism and the specific interactions that drive this process is a major goal in molecular biology. Phosphorothioate substitution has been a key technique in this endeavor. nih.gov

By systematically substituting specific phosphates in a pre-mRNA substrate with phosphorothioates, researchers can identify those crucial for spliceosome assembly and the catalytic steps of splicing. nih.gov This method, known as a substitution/interference assay, has revealed that PS substitutions at the 5' and 3' splice junctions can block the first and second cleavage/ligation reactions of splicing, respectively. nih.gov Furthermore, substitutions within the polypyrimidine tract of the 3' splice site were found to inhibit the formation of the spliceosome itself. nih.gov

These experiments act as a form of "chemical footprinting," pinpointing the phosphate groups that likely act as ligands for metal ions or make critical contacts with proteins or other RNA components within the spliceosome's active site. nih.govyoutube.com For example, in studies of self-splicing group II introns, which are thought to be evolutionary ancestors of the spliceosome, the active site relies on precisely positioned metal ions coordinated by phosphate oxygens to facilitate the chemical reactions. youtube.com Using phosphorothioate analogs in these systems helps to elucidate the intricate network of interactions that constitutes the catalytic core of these RNA enzymes. nih.gov

Table 2: Investigating RNA Splicing with Phosphorothioate Substitution

Location of PS Substitution Observed Effect Implication Citation
5' Splice Junction Blocks the first cleavage/ligation reaction The phosphate at this position is critical for the first catalytic step. nih.gov
3' Splice Junction Blocks the second cleavage/ligation reaction The phosphate at this position is essential for the second catalytic step. nih.gov

Lanthanide Tagging for Pseudocontact Shift (PCS) Generation in DNA

The study of DNA structure and dynamics by NMR spectroscopy can be significantly enhanced by the introduction of paramagnetic lanthanide ions. These ions induce pseudocontact shifts (PCS), which provide valuable long-range distance and angular information, complementing the short-range information available from the nuclear Overhauser effect (NOE). O-Phenyl phosphorothioates are instrumental in a practical approach for the site-specific attachment of lanthanide tags to DNA.

A key strategy involves the use of commercially available oligonucleotides containing a phosphorothioate (PT) group in place of a standard phosphodiester linkage. The phosphorothioate moiety, which exists as a mixture of two diastereomers (SP and RP) at the phosphorus center, provides a soft nucleophile that is ideal for specific alkylation reactions. These diastereomers can be separated using techniques such as high-performance liquid chromatography (HPLC).

A specially designed lanthanide-binding tag, known as the C10 tag, has been developed for this purpose. This tag features an alkylating group that reacts specifically with the sulfur atom of the phosphorothioate backbone, forming a stable thioether bond. This covalent attachment allows for the precise positioning of a lanthanide ion, such as dysprosium (Dy³⁺) or thulium (Tm³⁺), at a defined location on the DNA strand.

Once the lanthanide-loaded tag is attached, the modified oligonucleotide is annealed to its complementary strand to form a DNA duplex. The paramagnetic lanthanide ion then generates PCS for the surrounding nuclei, which can be observed in 2D NOESY spectra. The magnitude of the observed PCS is dependent on the specific diastereomer used; for instance, the SP diastereomer has been shown to produce larger PCSs compared to the RP diastereomer. This difference arises from the distinct spatial orientation of the lanthanide tag relative to the DNA duplex in each case. The experimental PCS data can be correlated with back-calculated values based on the known DNA structure, providing a powerful tool for structural refinement and validation. This method represents a significant advancement, as it circumvents the need for difficult chemical syntheses that were previously required for tagging DNA with a single metal ion.

DiastereomerRelative PCS MagnitudeLanthanide Ion (Example)Tagging Chemistry
SPLargerDy³⁺, Tm³⁺Alkylation of phosphorothioate
RPSmallerDy³⁺, Tm³⁺Alkylation of phosphorothioate

Synthetic Intermediates in Complex Molecule Synthesis

Beyond their application as molecular probes, O-phenyl phosphorothioates serve as valuable synthetic intermediates, providing access to a diverse range of complex molecules, including heterocyclic compounds and other biologically active agents. The reactivity of the phosphorothioate group can be strategically exploited to construct new chemical bonds and molecular frameworks.

Precursors for Heterocyclic Organic Phosphorus Compounds

O-Phenyl phosphorothioates, and their more reactive derivatives like O-phenyl phosphorodichloridothioate, are key starting materials for the synthesis of various heterocyclic compounds containing phosphorus. These heterocycles are of significant interest due to their unique chemical properties and potential biological activities.

One important class of phosphorus heterocycles that can be synthesized from O-phenyl phosphorothioate precursors are 1,3,2-oxazaphospholidine-2-thiones. These compounds are typically formed through the reaction of an O-phenyl phosphorodichloridothioate with a 2-aminoalcohol. The reaction proceeds via the displacement of the two chlorine atoms by the hydroxyl and amino groups of the amino alcohol, resulting in the formation of the five-membered heterocyclic ring with a P=S bond. The phenyl group can subsequently be displaced in further reactions to build more complex structures. These oxazaphospholidine derivatives are chiral and have been employed as building blocks in the stereocontrolled synthesis of other molecules.

Building Blocks for Biologically Active Compounds

The this compound scaffold is a recurring motif in a variety of biologically active compounds, particularly in the development of insecticides and antiviral agents.

In the field of agrochemicals, this compound derivatives have been extensively investigated as insecticides. For example, compounds such as O,O-diethyl this compound and O-ethyl O-phenyl S-propyl phosphorothioate are known for their insecticidal properties. nih.gov These molecules act by inhibiting acetylcholinesterase, an essential enzyme in the nervous system of insects. The specific substituents on the phosphorus atom and the phenyl ring can be varied to modulate the compound's potency, selectivity, and environmental persistence. For instance, a novel organophosphorus insecticide, O,O-diethyl O-(4-(5-phenyl-4,5-dihydroisoxazol-3-yl) phenyl) phosphorothioate (XP-1408), has been designed and synthesized, demonstrating a multi-action mode that includes inhibition of cholinergic synaptic transmission and blockage of voltage-gated potassium and sodium channels. nih.gov

Furthermore, the phosphorothioate functional group is a critical component in the design of antiviral pronucleotides. Nucleoside analogs are often potent antiviral drugs, but their efficacy can be limited by poor phosphorylation to the active triphosphate form within the cell. The "ProTide" approach addresses this by masking the initial phosphate group as a phosphorothioate derivative, often involving an amino acid ester and an aryl (e.g., phenyl) group. These prodrugs can more readily cross cell membranes and are then intracellularly metabolized to release the monophosphate of the nucleoside, bypassing the initial and often rate-limiting phosphorylation step. This strategy has been successfully applied to develop treatments for viral infections.

Environmental Transformation Pathways and Mechanistic Studies of O Phenyl Phosphorothioates

Abiotic Degradation Pathways

The environmental persistence of O-Phenyl phosphorothioates is significantly influenced by abiotic degradation processes, primarily hydrolysis and photodegradation. These chemical reactions, occurring without biological intervention, are critical in determining the half-life and transformation products of these compounds in aquatic and terrestrial ecosystems.

Hydrolysis Mechanisms in Aquatic Environments

Hydrolysis is a key abiotic degradation pathway for O-Phenyl phosphorothioates in water. The rate and mechanism of this process are highly dependent on the pH of the surrounding environment. The hydrolysis of p-nitrophenyl phosphorothioate (B77711) (pNPPT), a related compound, demonstrates a clear pH dependency, with the monoanion being the most reactive species. acs.org At 39°C, the rate constant for the hydrolysis of the pNPPT monoanion is significantly higher than that of its dianion, with a ratio of 1380. acs.org This highlights the influence of speciation on the reactivity of these compounds.

The hydrolysis of phosphorothioate esters can be accelerated by the presence of certain solvents. For instance, the hydrolysis rate of the pNPPT dianion increases by nearly seven orders of magnitude as the dimethyl sulfoxide (B87167) (DMSO) content in an aqueous solution changes from 0 to 95%. acs.org This acceleration is attributed to a lower enthalpy of activation in the mixed solvent. acs.org

The general mechanism of hydrolysis involves the nucleophilic attack of a water molecule or a hydroxide (B78521) ion on the phosphorus center, leading to the cleavage of the P-O-phenyl bond. Studies on the hydrolysis of fenitrothion, an O,O-dimethyl O-(3-methyl-4-nitrophenyl) phosphorothioate, have shown that the reaction proceeds via a concerted mechanism where bond formation and bond rupture at the phosphorus center occur in a single step. rsc.orgconsensus.app The rate of this reaction is influenced by the nature of the substituents on the phenyl ring.

Table 1: Hydrolysis Data for p-Nitrophenyl Phosphorothioate (pNPPT) and p-Nitrophenyl Phosphate (B84403) (pNPP) at 39°C

SpeciesFree Energy of Activation (kcal/mol)Rate Constant Ratio (pNPPT/pNPP)
Dianion27.9 (pNPPT) vs. 29.5 (pNPP)12.6
Monoanion22.2 (pNPPT) vs. 26.8 (pNPP)1380

This table illustrates the differences in activation energy and hydrolysis rates between a phosphorothioate and its phosphate analogue, highlighting the greater reactivity of the phosphorothioate, particularly in its monoanionic form. acs.org

Photodegradation Mechanisms under UV Irradiation

Photodegradation, or photolysis, is another significant abiotic process that contributes to the breakdown of O-Phenyl phosphorothioates in the environment, particularly in the presence of sunlight. The absorption of ultraviolet (UV) radiation can provide the energy required to break chemical bonds within the molecule, leading to its transformation into various photoproducts.

The photodegradation of these compounds can proceed through several mechanisms, including photo-oxidation and photo-hydrolysis. The specific pathway and the resulting products are influenced by factors such as the wavelength of light, the presence of photosensitizers (e.g., humic substances in natural waters), and the chemical structure of the O-Phenyl phosphorothioate itself.

For example, studies on the photodegradation of phosphorothioate oligonucleotides have identified desulfurization, the conversion of the phosphorothioate (P=S) group to a phosphate (P=O) group, as a potential degradation pathway. nih.govnih.govfigshare.comresearchgate.net This process can be induced by reactive oxygen species generated during irradiation.

Biotic Degradation Mechanisms

The breakdown of O-Phenyl phosphorothioates in the environment is also heavily influenced by the metabolic activities of microorganisms and the enzymatic processes within biological systems. These biotic degradation pathways are crucial for the detoxification and mineralization of these xenobiotic compounds.

Microbial Metabolism and Detoxification Pathways

A wide range of soil and water microorganisms have demonstrated the ability to degrade organophosphorus compounds, including O-Phenyl phosphorothioates. oup.com The primary and most significant step in the microbial degradation of these compounds is the hydrolysis of the phosphotriester bond. oup.com This initial cleavage is typically catalyzed by enzymes known as phosphotriesterases or organophosphate hydrolases. oup.com

The hydrolysis breaks the P-O-aryl bond, resulting in the formation of a substituted phenol (B47542) and a dialkyl phosphorothioate. For many organophosphorus pesticides, this initial hydrolysis step leads to a significant reduction in their toxicity. oup.com Subsequent microbial metabolism can further break down these primary degradation products. For instance, the phenolic moiety can be utilized by microorganisms as a carbon and energy source, eventually leading to its complete mineralization to carbon dioxide and water. oup.com

The genetic basis for the degradation of some organophosphorus compounds has been identified in certain bacteria, with the responsible genes often located on plasmids. oup.com This allows for the horizontal transfer of degradation capabilities within microbial communities.

Enzymatic Hydrolysis in Biological Systems

The key enzymes involved in the biotic degradation of O-Phenyl phosphorothioates are phosphotriesterases (PTEs). These enzymes exhibit a broad substrate specificity and can hydrolyze a variety of organophosphate triesters. nih.gov PTEs are metalloenzymes, often containing a binuclear metal center (e.g., zinc, cobalt) in their active site, which is crucial for their catalytic activity. nih.gov

The catalytic mechanism of PTEs involves the activation of a water molecule by the metal center, which then acts as a nucleophile to attack the phosphorus atom of the substrate. nih.gov This leads to the cleavage of the ester bond and the release of the alcohol or phenol leaving group. Studies on the hydrolysis of O-phosphorothioates by alkaline phosphatase from Escherichia coli have provided insights into the kinetics and mechanisms of this enzymatic process. nih.gov

The stereoselectivity of PTEs is an important aspect of their function, as many organophosphorus pesticides are chiral molecules. Some PTEs exhibit a preference for one enantiomer over the other, which can have implications for the environmental fate and toxicity of the pesticide mixture. nih.gov

Table 2: Key Enzymes in the Biotic Degradation of Organophosphorus Compounds

EnzymeFunction
Phosphotriesterase (PTE) / Organophosphate HydrolaseCatalyzes the initial hydrolytic cleavage of the phosphotriester bond. oup.comnih.gov
Alkaline PhosphataseCan hydrolyze O-phosphorothioates. nih.gov
CarboxylesteraseInvolved in the metabolism of some organophosphorus compounds.

This table lists some of the important enzymes responsible for the breakdown of organophosphorus compounds, including O-Phenyl phosphorothioates, in biological systems.

Environmental Fate Modeling and Pathway Elucidation

Predicting the environmental fate of O-Phenyl phosphorothioates is essential for assessing their potential risks to ecosystems and human health. Environmental fate models are computational tools that simulate the transport, transformation, and distribution of chemicals in the environment. These models integrate information on the chemical's properties with data on environmental conditions to predict its concentration and persistence in various compartments such as soil, water, and air.

For O-Phenyl phosphorothioates, key inputs for these models include data on their abiotic and biotic degradation rates. The hydrolysis rate constants at different pH values and photodegradation quantum yields are crucial for modeling their persistence in aquatic systems. nih.govfera.co.uk Similarly, microbial degradation rates in soil and water are necessary to predict their fate in terrestrial and aquatic environments. fera.co.uk

The elucidation of degradation pathways, identifying the various transformation products, is also a critical component of environmental fate assessment. nih.govnih.govfigshare.comresearchgate.net This information is vital because the degradation products may have different toxicological profiles and environmental mobility compared to the parent compound. Techniques such as chromatography coupled with mass spectrometry are instrumental in identifying these products. nih.govnih.govfigshare.comresearchgate.net

While specific comprehensive environmental fate models for this compound itself are not widely documented, the principles and parameters derived from studies on similar organophosphorus pesticides are applied. Quantitative Structure-Activity Relationship (QSAR) models can also be employed to predict the degradation rates and potential environmental behavior of these compounds based on their molecular structure. nih.govresearchgate.net These predictive tools, combined with experimental data, provide a framework for understanding and managing the environmental risks associated with O-Phenyl phosphorothioates.

Factors Influencing Degradation Rates (e.g., pH, Micro-flora)

The rate at which this compound degrades is not constant but is significantly influenced by environmental conditions, most notably pH and the presence of microbial populations.

Micro-flora: The biodegradation of organophosphorus compounds by microorganisms is a major pathway for their removal from the environment. nih.gov A diverse range of bacteria and fungi have been shown to degrade various organophosphorus pesticides. nih.govnih.gov The primary enzymatic mechanism often involves an organophosphate hydrolase, which catalyzes the initial cleavage of the ester bond. oup.comnih.gov The presence and activity of these microbial populations in soil and water are therefore critical determinants of the persistence of this compound. Soil bacteria are considered the principal agents responsible for the enhanced biodegradation of many pesticides. oup.com The marine-derived fungus Aspergillus sydowii has demonstrated the ability to biodegrade other organophosphate pesticides like profenofos, producing metabolites such as 4-bromo-2-chlorophenol (B165030) and O,O-diethyl S-propylphosphorothioate. nih.gov This highlights the potential for fungal species to contribute to the transformation of this compound.

The following table summarizes the key factors influencing the degradation of this compound:

FactorInfluence on DegradationRelevant Mechanisms
pH Affects the rate of chemical hydrolysis. Both acidic and alkaline conditions can catalyze the breakdown of the ester linkage.Acid-base catalyzed hydrolysis
Micro-flora Mediates biodegradation through enzymatic processes. The presence of specific bacteria and fungi capable of metabolizing the compound is crucial.Enzymatic hydrolysis (e.g., by organophosphate hydrolases)

Identification of Transformation Products and Mechanisms

The transformation of this compound leads to the formation of various degradation products. While a definitive and exhaustive list of transformation products for this compound under all environmental conditions is not available in the reviewed literature, the primary mechanism of degradation is expected to be hydrolysis of the P-O-aryl bond. oup.com

This hydrolytic cleavage would result in the formation of phenol and thiophosphoric acid . Further degradation of these primary products can then occur. For instance, phenol can be further metabolized by microorganisms.

In the context of phosphorothioate oligonucleotides, which are more complex molecules, degradation can lead to impurities such as those formed by deamination, depurination, and the loss of sulfur (desulfurization) to form a phosphate diester. nih.govnih.gov While not directly analogous to the single molecule this compound, these findings suggest potential parallel degradation reactions that could occur.

The table below outlines the expected primary transformation products of this compound based on general chemical principles.

Parent CompoundPrimary Transformation ProductsTransformation Pathway
This compoundPhenol, Thiophosphoric acidHydrolysis

It is important to note that other transformation pathways, such as photodegradation, may also contribute to the environmental fate of this compound, as has been observed for other organothiophosphorus compounds. nih.gov However, specific studies on the photodegradation of this compound were not identified in the reviewed literature.

Q & A

Q. How do Rp/Sp stereochemical configurations of phosphorothioate bonds influence biological activity?

  • Methodological Answer : Synthesize stereopure isomers via chiral column chromatography or enzymatic resolution. Test RNase H activation efficiency (for ASOs) or pro-apoptotic effects (for anticancer agents) using dose-response assays. Stereochemical effects are often context-dependent, requiring target-specific validation .

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